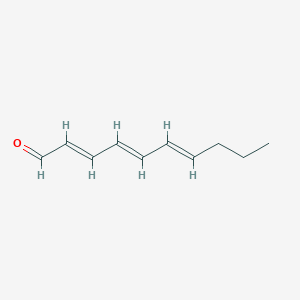

(2E,4E,6E)-2,4,6-Decatrienal

描述

Structure

3D Structure

属性

分子式 |

C10H14O |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

(2E,4E,6E)-deca-2,4,6-trienal |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3/b5-4+,7-6+,9-8+ |

InChI 键 |

DJRSBBCVHHMMLH-ZAJAATJQSA-N |

手性 SMILES |

CCC/C=C/C=C/C=C/C=O |

规范 SMILES |

CCCC=CC=CC=CC=O |

同义词 |

2E,4Z,7Z-decatrienal decatrienal |

产品来源 |

United States |

Advanced Synthetic Methodologies and Strategies for 2e,4e,6e 2,4,6 Decatrienal and Its Stereoisomers

Stereoselective Total Synthesis Approaches to All-E-Decatrienals

The creation of the all-trans conjugated polyene structure of (2E,4E,6E)-2,4,6-decatrienal relies heavily on olefination and cross-coupling reactions that afford high stereoselectivity.

Wittig Olefination and Horner-Wadsworth-Emmons Strategies in Polyene Synthesis

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone strategies for the formation of carbon-carbon double bonds and are particularly valuable in the synthesis of polyenes. wikipedia.orgharvard.edu The HWE reaction, which utilizes phosphonate-stabilized carbanions, is often favored for the synthesis of (E)-alkenes due to its high stereoselectivity and the ease of removing the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

The general mechanism of the HWE reaction involves the deprotonation of a phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic attack on an aldehyde. alfa-chemistry.com The resulting intermediate collapses to form the alkene and a phosphate salt. alfa-chemistry.com The stereochemical outcome is influenced by steric factors in the transition state, which generally favors the formation of the (E)-isomer. wikipedia.org

For the synthesis of this compound, a convergent strategy can be employed, often involving the coupling of two smaller fragments. For instance, a C6 phosphonate can be reacted with a C4 aldehyde under HWE conditions to construct the C10 backbone with the desired all-E configuration. The choice of base and reaction conditions is critical to ensure high (E)-selectivity. alfa-chemistry.com Modifications to the standard HWE protocol, such as the Masamune-Roush conditions (using LiCl and an amine base), can be beneficial for base-sensitive substrates. nrochemistry.com

A specific example of a related synthesis is the preparation of (2E,4E,6E)-nona-2,4,6-trienal, which involves the Wittig reaction between (Z)-3-hexenal and activated methyl crotonate. researchgate.net While this example illustrates the utility of the Wittig reaction, careful control is necessary to manage the stereochemistry of the resulting double bonds, as undesired Z/E isomerization can occur. researchgate.net

| Reaction | Key Reagents | Primary Product | Key Advantages |

| Wittig Reaction | Phosphonium (B103445) ylide, Aldehyde/Ketone | Alkene | Versatile for C=C bond formation. |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly (E)-alkene | High (E)-stereoselectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

| Masamune-Roush Modification | LiCl, Amine base | (E)-alkene | Suitable for base-sensitive substrates. nrochemistry.com |

Cross-Coupling Reactions in the Construction of Conjugated Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for constructing conjugated polyene systems. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. soci.orgrsc.org

For the synthesis of this compound, a strategy could involve the coupling of a vinyl-or dienyl-boronate ester with a corresponding vinyl halide. The stereochemistry of the reactants is typically retained in the product, making this a reliable method for constructing stereodefined polyenes. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities. nih.gov

For example, the synthesis of 4,6-disubstituted pyrimidines has been achieved through selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents, demonstrating the versatility of this approach in building complex molecules. rsc.org Similarly, copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam coupling, have been developed to form C-O bonds in vinylic ethers, showcasing the expanding scope of cross-coupling methodologies. chemrxiv.org

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound + Organic halide/triflate | C-C |

| Stille Coupling | Palladium | Organotin compound + Organic halide/triflate | C-C |

| Heck Coupling | Palladium | Alkene + Organic halide/triflate | C-C |

| Chan-Evans-Lam Coupling | Copper | Boronic acid + Alcohol/Amine | C-O / C-N |

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis of Decatrienal Precursors

The development of asymmetric catalytic methods provides a powerful avenue for the enantioselective synthesis of chiral precursors that can be further elaborated into complex molecules like decatrienal stereoisomers. nih.govrsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a significant area of research. mdpi.com For instance, iminium-ion catalysis, often employing chiral imidazolidinones, can activate α,β-unsaturated aldehydes towards cycloaddition reactions. core.ac.ukresearchgate.net This strategy has been successfully applied to intramolecular Diels-Alder reactions to construct complex cyclic systems with high enantioselectivity. researchgate.net While not directly applied to the linear synthesis of decatrienal itself, this methodology is crucial for creating chiral building blocks that could serve as precursors.

Metal-catalyzed asymmetric synthesis, often employing transition metals like rhodium, iridium, or palladium with chiral ligands, offers another powerful approach. nih.govdiva-portal.orgsioc-journal.cn These methods can achieve high levels of enantioselectivity in a variety of transformations, including hydrogenations and allylic alkylations. nih.govdiva-portal.org For example, metal-catalyzed enantioselective allylation can form C-C, C-O, C-N, and C-S bonds with high asymmetric induction. nih.gov The synthesis of chiral precursors for decatrienal could involve the asymmetric reduction of a ketone or the enantioselective alkylation of a pro-chiral substrate.

Chemoenzymatic and Biocatalytic Pathways for Decatrienal Production

Nature provides elegant and efficient pathways for the synthesis of complex molecules. Harnessing these biological systems offers a sustainable and often highly selective alternative to traditional chemical synthesis.

Enzymatic Cascades for Polyene Formation from Fatty Acid Derivatives

Polyunsaturated fatty acids are precursors to a wide array of signaling molecules and defense compounds in various organisms, including the formation of polyunsaturated aldehydes. open.ac.uk In diatoms, for example, a lipoxygenase-mediated pathway is responsible for the production of various oxylipins. open.ac.uk

The synthesis of 2,4,7-decatrienal (B148924) in the diatom Thalassiosira rotula is associated with the 11(R)-hydroperoxyeicosapentaenoic acid (HEPE) pathway, which involves the action of an 11-lipoxygenase on eicosapentaenoic acid (EPA). open.ac.uk While this produces a different isomer of decatrienal, it highlights the potential of enzymatic cascades to generate such polyene structures from fatty acid precursors. (2E,4E,7Z)-2,4,7-Decatrienal has been reported in Thalassiosira gravida and Thalassiosira rotula. nih.gov

The autoxidation of arachidonic acid can also lead to the formation of various aldehydes, including (E,E)-2,4-decadienal and 2,4,7-tridecatrienal, although this process is generally non-specific. imreblank.ch

Microbial Fermentation Approaches for this compound Generation

The use of microbial fermentation to produce valuable chemicals is a rapidly growing field. While specific examples of the microbial production of this compound are not extensively documented in the provided search results, the principles of metabolic engineering could be applied to develop such a process.

By identifying the key enzymes involved in the biosynthesis of decatrienal or related polyenes from fatty acid precursors, it may be possible to engineer a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the desired compound. This would involve introducing the necessary biosynthetic genes and optimizing the metabolic pathways to channel the flux towards the target molecule.

Flow Chemistry and Continuous Synthesis Techniques for Polyunsaturated Aldehydes

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering substantial advantages over conventional batch methods, particularly for the synthesis of reactive intermediates like polyunsaturated aldehydes. nih.gov The primary benefits include superior control over reaction parameters such as temperature and residence time, enhanced safety when handling hazardous reagents, and improved scalability. nih.govbeilstein-journals.org

Aldol (B89426) reactions, which are fundamental to the construction of polyunsaturated systems, are particularly well-suited for flow processing. nih.gov Batch processing of these reactions often suffers from poor temperature control and inefficient mixing, especially during scale-up, leading to the formation of byproducts from self-condensation and polymerization. nih.gov Microreactors and other flow systems mitigate these issues by ensuring rapid heat and mass transfer. For instance, the aldol reaction between acetone (B3395972) and various aldehydes has been successfully implemented in a microreactor, where merging streams of sodium hydroxide (B78521) and the aldehyde with acetone at room temperature, followed by a short residence time and quenching, resulted in significantly higher yields compared to batch methods. nih.gov

While direct synthesis of this compound in flow is not extensively documented in the reviewed literature, the synthesis of related α,β-unsaturated aldehydes and ketones demonstrates the potential of this technique. nih.govbeilstein-journals.org For example, a patented process describes the production of C10-unsaturated aldehydes via multiphase aldol condensations in a continuous flow setup. beilstein-journals.orgnih.gov Furthermore, the combination of flow processes with microwave technology has been shown to be effective for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using a heterogeneous solid acid catalyst, a process that can be applied on a multigram scale. nih.gov These examples underscore the applicability of flow chemistry for the controlled and scalable synthesis of the polyunsaturated backbone of decatrienal.

Table 1: Examples of Flow Chemistry Applications in Aldehyde and Unsaturated Ketone Synthesis

| Reaction Type | Reactants | Catalyst/Base | Key Advantages in Flow | Reference |

|---|---|---|---|---|

| Aldol Reaction | Acetone, Various Aldehydes | Sodium Hydroxide | Improved temperature control, higher yields, reduced byproducts. | nih.gov |

| Enantioselective Aldol Reaction | Various Aldehydes and Ketones | Proline-derived catalyst | Marked reduction in reaction times (20 min vs 40 h), easy scalability. | nih.gov |

| Hydration–Condensation | Alkynes, Aldehydes | Heterogeneous solid acid catalyst | Multigram scale applicability, robust catalytic system. | nih.gov |

| Aldol Condensation | Aromatic Aldehydes, Acetone | Not specified | Ease of scale-up for transformations. | beilstein-journals.org |

| Two-step Synthesis of Aldehyde | --- | --- | Sequential Heck reaction and subsequent hydroformylation. | beilstein-journals.org |

Investigation of Novel Reagents and Catalyst Systems for Decatrienal Assembly

The construction of the specific stereochemistry of this compound relies heavily on the development and application of novel reagents and highly selective catalyst systems. Research in this area focuses on achieving high yields and precise control over the geometry of the three conjugated double bonds.

Wittig reactions and related olefination methods are standard for forming carbon-carbon double bonds. The synthesis of polyunsaturated aldehydes often involves a series of Wittig reactions to build the conjugated system. ijcmas.com For instance, novel unsaturated compounds with skip-conjugated (Z,Z)-double bonds have been synthesized by coupling aldehydes with phosphonium salts. ijcmas.com While not a direct synthesis of the all-E isomer of decatrienal, this highlights the modular approach of using phosphonium salts for chain elongation and double bond formation.

Catalytic systems are crucial for achieving enantioselectivity and high efficiency. For example, imidazolidinone catalysts have been used for the cyclization of 2,7,9-decatrienal, demonstrating the utility of organocatalysis in complex transformations of related structures. scispace.com The development of new catalytic systems for ammonia (B1221849) synthesis, focusing on metals other than iron, also points to a broader trend of catalyst innovation that can be applied to other industrial chemical processes. mdpi.com

Table 2: Selected Novel Reagents and Catalysts in Aldehyde and Polyene Synthesis

| Reagent/Catalyst System | Application | Key Features | Reference |

|---|---|---|---|

| Phosphonium Salts | Wittig reactions for polyene synthesis | Formation of skip-conjugated (Z,Z)-double bonds. | ijcmas.com |

| Imidazolidinone Catalyst | Cyclization of 2,7,9-decatrienal | Enantioselective organocatalysis. | scispace.com |

| TEMPO/Quaternary Ammonium Salt/Oxone | Oxidation of alcohols to aldehydes/ketones | Metal-free, mild conditions, tolerates sensitive groups. | organic-chemistry.org |

| Zn(BH₄)₂/Ac₂O/DOWEX(R)50WX4 | Acylalation of aldehydes | Rapid (1-5 min), excellent yields (92-97%). | scielo.org.mx |

| 2,4,6-Trichlorophenyl formate | External-CO-free carbonylation source | Safer, weighable source of CO for synthesizing carbonyl compounds. | orgsyn.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2e,4e,6e 2,4,6 Decatrienal

Electrophilic and Nucleophilic Additions to the Conjugated Trienal System

The conjugated trienal system of (2E,4E,6E)-2,4,6-decatrienal features multiple electrophilic sites. While the carbonyl carbon is a classic electrophilic center, the extended conjugation makes the β, δ, and ζ carbons susceptible to nucleophilic attack, leading to conjugate addition products.

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgchemistrysteps.com In the case of a trienal system like this compound, this reactivity is extended, allowing for 1,4-, 1,6-, and 1,8-additions. The reaction involves the addition of a nucleophile, known as a Michael donor, to one of the electrophilic β, δ, or ζ carbons of the polyene chain, the Michael acceptor. wikipedia.orgorganic-chemistry.org

The regioselectivity of the addition is influenced by both kinetic and thermodynamic factors, as well as the nature of the nucleophile. "Soft" nucleophiles, such as enamines, cuprates, and stabilized enolates (e.g., from malonic esters), typically favor conjugate addition, whereas "hard" nucleophiles like organolithium or Grignard reagents tend to favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com The reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond at the expense of a pi bond. masterorganicchemistry.com

The mechanism proceeds in three main steps:

Formation of the nucleophile (e.g., deprotonation of a Michael donor to form an enolate). masterorganicchemistry.com

Nucleophilic attack at an electrophilic carbon (β, δ, or ζ) of the conjugated system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

Stereochemical control is a critical aspect of Michael additions, as new stereocenters can be generated at the α-carbon of the donor and at the carbons of the acceptor alkene. libretexts.org The stereochemical outcome can often be predicted or controlled by using chiral catalysts or by considering steric hindrance in the transition state. For instance, models have been developed to predict the stereochemical outcome based on the formation of a metal-bridged transition state between the carbonyl oxygen and the enolate. comporgchem.com

Interactive Table: Potential Michael Donors and Expected Adducts

| Michael Donor (Nucleophile) | Reagents/Conditions | Expected Primary Adduct Type |

| Diethyl malonate | NaOEt, EtOH | 1,6- or 1,8-addition product |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | Et₂O, -78 °C | 1,4-addition product |

| Thiophenol | Et₃N (base catalyst) | Thia-Michael 1,6- or 1,8-adduct encyclopedia.pub |

| Cyclohexanone Enamine | Aprotic solvent | 1,6- or 1,8-addition product |

| Nitro-methane | DBU (base catalyst) | 1,6- or 1,8-addition product |

The conjugated polyene structure of this compound makes it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org

This compound can participate in Diels-Alder reactions in two principal ways:

As the diene component: The C4-C7 or C2-C5 portion of the molecule can act as the 4π-electron component, reacting with a suitable dienophile. The reactivity is generally higher for dienes in a s-cis conformation, which may require rotation around the single bonds of the polyene chain.

As the dienophile component: The C2-C3 double bond, activated by the electron-withdrawing aldehyde group, can act as the 2π-electron component, reacting with an electron-rich diene.

The synthetic value of the Diels-Alder reaction is significant as it allows for the construction of complex cyclic systems with good stereochemical control. libretexts.org In addition to thermal Diels-Alder reactions, photochemical cycloadditions are also possible. For instance, [2+2] cycloadditions can occur upon photochemical activation, where an electron is promoted to an excited state, altering the orbital symmetry requirements for the reaction to proceed. wikipedia.org

Interactive Table: Potential Diels-Alder Reactions

| Role of Decatrienal | Reactant Partner (Example) | Reaction Type | Expected Product |

| Diene (C4-C7) | Maleic Anhydride | [4+2] Cycloaddition | Substituted cyclohexene derivative |

| Diene (C2-C5) | N-Phenylmaleimide | [4+2] Cycloaddition | Substituted cyclohexene derivative |

| Dienophile (C2-C3) | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Substituted cyclohexene derivative |

| Polyene Core | Ethene (under UV light) | [2+2] Photocycloaddition | Substituted cyclobutane derivative |

Photochemical and Thermal Rearrangements of the Conjugated Polyene Structure

Conjugated polyenes like this compound are susceptible to rearrangements induced by heat or light. These pericyclic reactions are governed by orbital symmetry rules.

Photochemical E/Z Isomerization: Absorption of UV light can promote a π-electron to a π* anti-bonding orbital, allowing for rotation around the carbon-carbon double bonds. This can lead to the isomerization of one or more of the E-configured double bonds to the Z-configuration, resulting in a mixture of geometric isomers.

Electrocyclic Reactions: Under thermal or photochemical conditions, the conjugated triene system can undergo electrocyclic reactions to form cyclic structures. According to the Woodward-Hoffmann rules, a conjugated triene can undergo a 6π-electron electrocyclization.

Thermal Conditions: Under heating, a triene undergoes a disrotatory ring closure to form a cyclohexadiene derivative.

Photochemical Conditions: Upon irradiation with light, a conrotatory ring closure is the symmetry-allowed process, leading to a different stereoisomer of the cyclohexadiene product.

These rearrangements are often reversible, and the position of the equilibrium can be influenced by the relative thermodynamic stabilities of the acyclic and cyclic isomers. While specific studies on this compound are not widely reported, these pathways represent fundamental reactivity patterns for conjugated triene systems.

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

Due to a lack of specific studies on this compound, its reactivity under acidic and basic conditions can be inferred from the general behavior of α,β-unsaturated aldehydes. These compounds possess two primary reactive sites: the carbonyl carbon and the β-carbon, made electrophilic through conjugation.

Under acidic conditions , the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack at the carbonyl carbon. For polyunsaturated aldehydes, acid catalysis can also promote cyclization reactions, where the extended π-system can participate in intramolecular bond formation. The specific pathways for this compound would likely involve protonation of the aldehyde oxygen, followed by potential intramolecular cyclization or addition of weak nucleophiles present in the reaction medium.

Base-catalyzed transformations typically involve the attack of a nucleophile at the electrophilic β-carbon in a Michael-type addition. Strong bases can also deprotonate the α-carbon, leading to the formation of an enolate, although this is less common for aldehydes compared to ketones. The extended conjugation in this compound would influence the reactivity of the various carbons in the conjugated system. Base-catalyzed aldol-type condensation reactions could also occur, potentially leading to polymerization, a common fate for α,β-unsaturated aldehydes under basic conditions.

Reaction Kinetics, Thermodynamics, and Transition State Analysis

Reaction Kinetics: The rates of acid- and base-catalyzed reactions of this compound would be influenced by factors such as the concentration of the catalyst, the nature of the solvent, and the temperature. For instance, the rate of an acid-catalyzed hydration would likely show a first-order dependence on both the aldehyde and the acid catalyst concentration. The extended conjugation may affect the activation energy for nucleophilic attack compared to simpler unsaturated aldehydes.

Thermodynamics: The thermodynamic favorability of a given transformation (e.g., cyclization vs. polymerization) would be determined by the change in Gibbs free energy (ΔG). This would depend on the relative stabilities of the reactants, products, and any intermediates. The formation of stable cyclic products is often thermodynamically favored. In the absence of specific data for this compound, it is difficult to predict the precise thermodynamic landscape of its potential reactions.

Transition State Analysis: Understanding the structure and energy of transition states is crucial for elucidating reaction mechanisms and predicting selectivity. For a hypothetical acid-catalyzed cyclization of this compound, computational modeling could be employed to locate the transition state structure. This would provide insights into the geometry of the molecule as it undergoes ring formation and the associated activation energy barrier. Such analyses are essential for rationalizing observed reaction outcomes and for the design of new synthetic methodologies.

Biological and Biochemical Investigations of 2e,4e,6e 2,4,6 Decatrienal in Research Models

Enzymatic Biotransformation and Metabolic Fates in Biological Systems

The formation of (2E,4E,6E)-2,4,6-decatrienal and similar polyunsaturated aldehydes is often linked to enzymatic pathways activated in response to cellular stress or damage in various organisms, particularly marine diatoms.

Identification and Characterization of Enzymes Involved in Decatrienal Metabolism

The biosynthesis of C10 aldehydes like decatrienal in organisms such as diatoms is primarily mediated by a coordinated enzymatic cascade involving lipoxygenases (LOX) and hydroperoxide lyases (HPL). mdpi.comresearchgate.netuliege.be

Lipoxygenases (LOX): These are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene structural motif. mdpi.com In the context of decatrienal synthesis, specific lipoxygenases act on C20 PUFAs. For instance, an 11-LOX is responsible for the initial oxygenation of eicosapentaenoic acid (EPA). mdpi.com

Hydroperoxide Lyases (HPL): These enzymes, which are often part of the cytochrome P450 family, catalyze the cleavage of fatty acid hydroperoxides generated by LOX enzymes. uliege.bemdpi.com The HPL cleaves the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of a short-chain aldehyde and a corresponding oxo-acid. uliege.be The production of decatrienal from an EPA-derived hydroperoxide is a result of HPL activity. mdpi.com

Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Lipoxygenase (LOX) | Dioxygenase | Catalyzes the specific oxygenation of polyunsaturated fatty acids. mdpi.com | Eicosapentaenoic Acid (EPA) | Fatty Acid Hydroperoxide (e.g., 11-hydroperoxyeicosatetraenoic acid) |

| Hydroperoxide Lyase (HPL) | Cytochrome P450 Enzyme | Cleaves fatty acid hydroperoxides into smaller aldehydes and oxo-acids. uliege.bemdpi.com | 11-hydroperoxyeicosatetraenoic acid | This compound |

Elucidation of Metabolic Pathways and Intermediate Formation

The metabolic pathway leading to this compound is a multi-step process initiated by the liberation of precursor fatty acids from membrane lipids. This wound-activated response is well-documented in marine diatoms. db-thueringen.de

The proposed biosynthetic pathway involves the following key steps:

PUFA Release: Cellular damage or stress activates lipases, which release polyunsaturated fatty acids like Eicosapentaenoic Acid (EPA, C20:5 ω-3) from membrane lipids. db-thueringen.de

Hydroperoxide Formation: The released PUFA is then oxygenated by a specific lipoxygenase (LOX). For the formation of C10 aldehydes like decatrienal, an 11-LOX acts on EPA to produce an 11-hydroperoxy intermediate (11-hydroperoxyeicosatetraenoic acid, 11-HPETE). mdpi.com

Aldehyde Generation: The hydroperoxide lyase (HPL) enzyme subsequently cleaves the 11-HPETE intermediate. This cleavage reaction yields a 10-carbon aldehyde, this compound, and a corresponding C10 oxo-acid. mdpi.comresearchgate.net

Metabolic Pathway of this compound Formation

| Step | Process | Key Molecules Involved | Description |

|---|---|---|---|

| 1 | Substrate Liberation | Lipases, Membrane Lipids, Eicosapentaenoic Acid (EPA) | Lipases release EPA from cellular membranes in response to stress. db-thueringen.de |

| 2 | Oxygenation | Lipoxygenase (LOX), O2 | LOX incorporates oxygen into EPA to form a hydroperoxide intermediate (11-HPETE). mdpi.com |

| 3 | Cleavage | Hydroperoxide Lyase (HPL) | HPL cleaves the hydroperoxide, yielding this compound and a C10 oxo-acid. mdpi.comresearchgate.net |

Molecular Interactions with Biological Macromolecules (In Vitro Studies)

The high electrophilicity of α,β-unsaturated aldehydes like this compound drives their reactivity towards nucleophilic sites on biological macromolecules, including proteins and nucleic acids.

Protein Adduct Formation and Covalent Modification Mechanisms

α,β-unsaturated aldehydes are known to covalently modify proteins, a process sometimes referred to as "protein carbonylation". nih.govnih.gov This modification occurs primarily through a Michael addition reaction, where the nucleophilic side chains of certain amino acids attack the electrophilic β-carbon of the aldehyde. nih.gov

The primary amino acid residues targeted by this covalent modification are:

Cysteine: The sulfhydryl group is a potent nucleophile.

Histidine: The imidazole (B134444) ring can act as a nucleophile.

Lysine (B10760008): The ε-amino group is also a target for Michael addition. nih.govnih.gov

These covalent adducts, known as advanced lipoxidation end products (ALEs), can alter the structure and function of the modified proteins. portlandpress.com While specific proteomic studies detailing the targets of this compound are limited, the general reactivity pattern of α,β-unsaturated aldehydes suggests that it would form similar adducts, potentially leading to enzyme inactivation or altered cellular signaling. nih.govaston.ac.uk

Protein Interactions with this compound

| Target Residue | Reaction Type | Potential Consequence |

|---|---|---|

| Cysteine | Michael Addition | Formation of a stable covalent adduct, potentially altering protein redox state and function. nih.gov |

| Histidine | Michael Addition | Modification of active sites in enzymes, leading to altered activity. nih.gov |

| Lysine | Michael Addition / Schiff Base Formation | Formation of adducts and potential cross-links, affecting protein structure. portlandpress.com |

Interactions with Nucleic Acids and DNA Adduct Characterization

The electrophilic nature of α,β-unsaturated aldehydes also makes them reactive towards the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. These adducts are of significant interest as they can be mutagenic and interfere with DNA replication and transcription. nih.govacs.org

Research on similar aldehydes like acrolein and crotonaldehyde (B89634) shows that they primarily react with deoxyguanosine (dG) to form exocyclic adducts, such as 1,N²-propanodeoxyguanosine adducts. acs.org These primary adducts can exist in equilibrium with a ring-opened aldehyde form, which remains reactive and can lead to further reactions like interstrand cross-links, particularly in CpG sequences. nih.govacs.org Although direct experimental evidence for adducts formed specifically by this compound is not extensively documented, its structural similarity to other studied α,β-unsaturated aldehydes strongly suggests a potential for similar DNA-damaging reactions. nih.gov Studies have noted the formation of fluorescent products upon the interaction of DNA with general lipid oxidation degradation products, a class to which decatrienal belongs. thegoodscentscompany.com

Potential DNA Interactions of this compound

| Target Base | Potential Adduct Type | Mechanism |

|---|---|---|

| Deoxyguanosine (dG) | Exocyclic Adducts (e.g., 1,N²-type) | Michael addition of the N²-amine to the aldehyde, followed by cyclization with N1. acs.org |

| Deoxyguanosine (dG) | Interstrand Cross-links | Reaction of a ring-opened primary adduct with a guanine (B1146940) on the opposing DNA strand. nih.govacs.org |

Lipid Peroxidation Propagation and Membrane Integration Studies

This compound is itself a product of lipid peroxidation, a chain reaction wherein oxidants attack polyunsaturated fatty acids. nih.govmdpi.com Once formed, these reactive aldehydes can act as "second toxic messengers" of oxidative stress. physiology.org Their ability to diffuse from the site of origin allows them to propagate oxidative damage by reacting with other cellular components, including lipids, thereby continuing the cycle of peroxidation. physiology.orgnih.gov

Cellular Responses and Signaling Pathway Modulation (In Vitro and Cell Culture Models)

Comprehensive studies detailing the specific cellular responses to this compound are not extensively documented. Research on related unsaturated aldehydes suggests a potential for bioactivity; however, direct evidence for the (2E,4E,6E) isomer is largely unavailable.

Investigation of Gene Expression Regulation and Proteomic Changes

Specific data on the modulation of gene expression or proteomic profiles in response to this compound is not present in the reviewed literature.

Modulation of Intracellular Redox Homeostasis and Antioxidant Responses

There is no direct research available on the effects of this compound on intracellular redox homeostasis or antioxidant response pathways.

Effects on Cellular Proliferation, Differentiation, and Apoptosis Pathways

While some related polyunsaturated aldehydes have been noted as inducers of apoptosis nih.gov, specific studies on the effects of this compound on cellular proliferation, differentiation, or apoptosis are not currently available.

Role in Model Organism Biology and Inter-Species Interactions (In Vivo Mechanistic Studies)

The role of this compound in model organisms is an area with minimal investigation.

Studies in Microbial Systems and Fungal Biology

This compound has been identified in some contexts, but its functional role in microbial or fungal biology remains to be elucidated. For instance, a related compound, (2E,4E,6E)-nona-2,4,6-trienal, has been noted in microalgae wiley.com. While trans,trans-2,4-decadienal (B140250) is a known metabolite in Saccharomyces cerevisiae nih.gov, specific data for this compound is lacking.

Investigations in Invertebrate Model Systems (e.g., Caenorhabditis elegans, Drosophila melanogaster)

There are no available studies that have investigated the effects of this compound in invertebrate models such as Caenorhabditis elegans or Drosophila melanogaster.

Exploration in Vertebrate Model Systems (e.g., zebrafish, rodent models, focusing on physiological mechanisms)

Direct research into the specific physiological mechanisms of this compound in vertebrate models is limited. However, investigations into related polyunsaturated aldehydes (PUAs) in fish, particularly zebrafish (Danio rerio), and the mechanisms of their endogenous formation in aquaculture species provide crucial insights into relevant physiological pathways.

Studies on zebrafish have explored the physiological impact of exposure to various PUAs, which are naturally produced by diatoms and can be present in aquatic environments. When zebrafish embryos and larvae are exposed to mixtures of PUAs, including the related compound 2E,4E-decadienal, distinct physiological responses are observed. nih.govresearchgate.netresearchgate.net Research has shown that exposure to these aldehydes can lead to a decrease in the average heart rate of embryos. nih.govresearchgate.netwwu.edu Furthermore, such exposure has been linked to a reduction in the size of larvae at hatching. nih.govresearchgate.net These findings suggest that PUAs can interfere with fundamental developmental and physiological processes in a vertebrate model. wwu.edu The mechanism may involve the blockage of ion channels that control physiological processes. wwu.edu

In the context of other fish species, particularly those in aquaculture, isomers of decatrienal are recognized as products of endogenous physiological processes, specifically lipid oxidation. researchgate.nettandfonline.com Fish are rich in long-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ntnu.no These fatty acids are susceptible to oxidation, a process that can be initiated by enzymes like lipoxygenase present in fish tissues. researchgate.net This oxidative degradation of PUFAs leads to the formation of a variety of volatile carbonyl compounds, including isomers of decatrienal. researchgate.nettandfonline.com The aerobic oxidation of linoleic acid can also yield compounds such as 2,4-decadienal and 2,4,7-decatrienal (B148924). nih.gov

The formation and subsequent accumulation of these aldehydes in fish flesh is a significant physiological consideration in aquaculture, as it is linked to the development of off-flavors. tandfonline.comwiley.com The presence of 2,4,7-decatrienal, for instance, is associated with "fishy" aromas that develop as fresh fish ages. tandfonline.com This indicates that the physiological state of the vertebrate, including post-mortem biochemical changes, influences the production of these compounds. nih.gov The table below summarizes key aldehydes formed through lipid oxidation in fish and their associated characteristics.

Interactive Table: Aldehydes from Lipid Oxidation in Vertebrate (Fish) Models Users can sort and filter the data by clicking on the headers.

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Detection of 2e,4e,6e 2,4,6 Decatrienal

Chromatographic Separations and Coupled Techniques

Chromatographic methods are paramount for the isolation and quantification of (2E,4E,6E)-2,4,6-Decatrienal from complex matrices. Given its structure, which includes three conjugated double bonds, the separation of its various geometric isomers presents a significant analytical challenge that can be addressed by techniques such as HPLC, GC-MS, and SFC.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of geometric isomers like the various forms of 2,4,6-decatrienal. The development of a successful HPLC method hinges on exploiting the subtle differences in the physicochemical properties of the isomers.

Stationary Phases: The choice of stationary phase is critical. For separating nonpolar to moderately polar compounds like decatrienal isomers, reversed-phase (RP) columns are commonly employed.

C18 and C30 Columns: Octadecylsilane (C18) columns are widely used, but for compounds with extended π-systems and geometric isomers, C30 columns can offer enhanced shape selectivity, providing better resolution.

Phenyl-based Columns: Phenyl-based stationary phases can offer alternative selectivity for aromatic and unsaturated compounds through π-π interactions, which can be beneficial for resolving conjugated isomers. mtc-usa.com

Cholesterol-based Columns: Columns like Cogent UDC-Cholesterol™ provide shape-based selectivity that is particularly effective for separating geometric (E/Z) isomers. mtc-usa.com

Mobile Phases: The mobile phase composition is optimized to achieve maximum separation.

Solvent Systems: Typically, mixtures of water with organic solvents like acetonitrile or methanol are used in reversed-phase chromatography. The ratio is adjusted to control the retention time and resolution.

Additives: The addition of small amounts of acids (e.g., phosphoric acid or formic acid) can improve peak shape. For separating olefinic isomers, the inclusion of alkanes or alkenes (e.g., 1-octene) in the mobile phase has been shown to improve resolution on C18 columns. google.com

Detection: UV-Vis detection is highly suitable for this compound due to its extensive chromophore. The conjugated system results in strong absorption in the UV region, allowing for sensitive detection. In HPLC analysis of similar conjugated dienes, (E)-isomers typically elute later than their corresponding (Z)-isomers on a reversed-phase column. researchgate.net

Table 1: HPLC Parameters for Isomer Separation of Unsaturated Aldehydes

| Parameter | Condition | Rationale/Application |

|---|---|---|

| Stationary Phase | Reversed-Phase C18, C30, or Phenyl-Hydride | Provides selectivity based on hydrophobicity and shape for geometric isomers. mtc-usa.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Standard for reversed-phase separation of moderately polar compounds. |

| Detector | UV-Vis (e.g., at 240 nm) | The conjugated diene system allows for sensitive detection. researchgate.net |

| Flow Rate | 0.2 - 1.2 mL/min | Typical analytical flow rates to ensure efficient separation. google.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it ideal for detecting this compound in applications such as flavor and fragrance analysis or environmental monitoring.

The technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.

For trace analysis, derivatization may be employed to improve the chromatographic properties and lower the detection limits of aldehydes. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) creates stable oximes that are highly responsive to electron capture detection or can be readily analyzed by MS. researchgate.net

Table 2: Typical GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Mid-polarity (e.g., DB-23, DB-WAX) | Effective separation of unsaturated aldehydes. |

| Injection Mode | Splitless or Solid-Phase Microextraction (SPME) | Enhances sensitivity for trace-level analysis. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Separates compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Mass separation and detection of fragment ions. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. shimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comwikipedia.org SFC is particularly well-suited for the analysis and purification of thermally labile and low to moderate molecular weight molecules. wikipedia.org

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. shimadzu.com For a molecule like this compound, which is relatively nonpolar, SFC offers a "green" analytical alternative, significantly reducing the consumption of organic solvents. ijnrd.org The technique can be coupled with various detectors, including UV-Vis, mass spectrometry (MS), and flame ionization detectors (FID). mdpi.com SFC is also highly effective for chiral separations, which could be relevant if chiral derivatives of the compound were to be analyzed. wikipedia.orgmdpi.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound (C10H14O, Monoisotopic Mass: 150.1045 Da) and its metabolites. nih.gov This capability is crucial for distinguishing it from other co-eluting compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the decatrienal) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides rich structural information. For a conjugated polyenal aldehyde, characteristic fragmentation pathways would include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

β-cleavage: Cleavage of the bond beta to the carbonyl group, often involving a McLafferty rearrangement if a gamma-hydrogen is available.

Loss of neutral molecules: Sequential losses of small molecules like CO, H2O, and hydrocarbons (C2H2, C2H4) from the conjugated chain.

These fragmentation patterns help in confirming the identity of the compound and can be used to differentiate between isomers, which may exhibit quantitative differences in their product ion spectra. All-ion fragmentation (AIF) techniques, where all precursor ions are fragmented without selection, can provide comprehensive MS/MS data in non-targeted analyses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the stereochemistry and conformation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would provide key information. The aldehydic proton (CHO) is expected to appear in the highly deshielded region (δ 9-10 ppm). The olefinic protons along the conjugated chain would resonate in the δ 5.5-7.5 ppm range. The coupling constants (J-values) between these olefinic protons are diagnostic of the double bond geometry. For trans (E) double bonds, the vicinal coupling constants are typically large (around 11-18 Hz), while for cis (Z) bonds, they are smaller (around 6-12 Hz).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbons. The carbonyl carbon is the most deshielded, appearing around δ 190-200 ppm. The sp² carbons of the conjugated system would resonate in the δ 100-150 ppm range, while the sp³ carbons of the propyl group would be found in the upfield region.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals definitively. For stereochemical confirmation, the Nuclear Overhauser Effect (NOE) is critical. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, confirming the E configuration of the double bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the aldehyde, which for a conjugated system is expected around 1685-1666 cm⁻¹. The C=C stretching vibrations of the conjugated system would appear in the 1650-1600 cm⁻¹ region. The C-H stretching of the aldehyde group typically shows a characteristic pair of bands near 2850 and 2750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to nonpolar bonds and symmetric vibrations. metrohm.com Therefore, it is an excellent tool for characterizing the C=C bonds of the polyene backbone. researchgate.netoxinst.com The intense C=C stretching modes in the Raman spectrum are a hallmark of conjugated systems. The position of these bands can be sensitive to the length of the conjugated chain and the conformation of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Comment |

|---|---|---|---|

| C-H Stretch (Aldehyde) | ~2850, ~2750 | IR | Characteristic doublet for the aldehydic C-H. |

| C=O Stretch (Aldehyde) | ~1680 | IR (Strong), Raman (Weak) | Frequency is lowered due to conjugation. |

| C=C Stretch (Conjugated) | 1650 - 1600 | IR (Variable), Raman (Strong) | Intense in Raman due to the polarizability of the π-system. researchgate.net |

| C-H out-of-plane bend (trans C=C) | ~970 | IR | Characteristic band for E-configured double bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Extent Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules, the most significant electronic transitions are the π → π* and n → π* transitions.

The compound this compound possesses a highly conjugated system, consisting of three carbon-carbon double bonds in conjugation with the carbonyl group (C=O) of the aldehyde. This extended π-electron system constitutes the molecule's primary chromophore. The degree of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. fiveable.meutoronto.ca As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. fiveable.me This reduction in energy gap results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. utoronto.calibretexts.org Each additional conjugated double bond typically shifts the wavelength of maximum absorption (λmax) to a longer wavelength by about 30 nm. utoronto.calibretexts.org

For polyunsaturated aldehydes like this compound, the λmax can be reliably estimated using empirical Woodward-Fieser rules. pharmaxchange.infowikipedia.org These rules provide a calculated λmax based on a base value for a parent chromophore, with increments added for additional conjugated double bonds and substituents.

The calculation for this compound is as follows:

Base Value: The parent chromophore is an acyclic α,β-unsaturated aldehyde, which has a base value of 210 nm.

Double Bond Extension: There are two additional double bonds extending the conjugation, each contributing +30 nm.

Substituent Contribution: There is an alkyl substituent at the terminal (ω) position of the conjugated system.

Based on these rules, a theoretical λmax can be determined, providing a quantitative measure of the conjugation extent. This value is characteristic of the π → π* transition for this specific trienal structure.

| Parameter | Value (nm) | Contribution |

|---|---|---|

| Base Value (Acyclic α,β-unsaturated aldehyde) | 210 | Parent Chromophore |

| Two Double Bonds Extending Conjugation | +60 | 2 x 30 nm |

| Calculated λmax (in Ethanol) | ~270 | Total Predicted Absorption Maximum |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment (if applicable)

Chiroptical methods are a class of spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. Circular Dichroism (CD) spectroscopy is the most common of these methods and relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. wikipedia.org An essential prerequisite for a molecule to exhibit a CD spectrum is that it must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.orgcreative-biostructure.com

The molecular structure of this compound is inherently achiral. It lacks any stereocenters (chiral carbons) and possesses a plane of symmetry that bisects the molecule along the carbon chain, assuming a planar conformation for the conjugated system. As it is superimposable on its mirror image, it does not exist as a pair of enantiomers and therefore does not have an absolute configuration to be determined.

Because this compound is achiral, it does not exhibit optical activity in its isolated state in an achiral solvent. Consequently, standard CD spectroscopy is not an applicable technique for its structural analysis. The molecule will not produce a CD signal, and therefore, this method cannot be used to assign an absolute configuration.

It is noteworthy that an achiral molecule can sometimes produce a CD signal through a phenomenon known as Induced Circular Dichroism (ICD). creative-proteomics.comresearchgate.net This occurs when the achiral molecule is placed in a chiral environment, such as when it binds to a chiral host molecule like a protein or DNA, or is dissolved in a chiral solvent. researchgate.net In such cases, the resulting CD spectrum provides information about the nature of the interaction and the conformation of the achiral molecule within the chiral superstructure, rather than an intrinsic property of the molecule itself.

| Method | Applicability | Reason |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Not Applicable | The molecule is achiral and does not have an absolute configuration. It lacks stereocenters and is superimposable on its mirror image. |

Computational and Theoretical Chemistry Approaches Applied to 2e,4e,6e 2,4,6 Decatrienal

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (2E,4E,6E)-2,4,6-decatrienal. Methods like Density Functional Theory (DFT) are employed to model its electronic structure, providing a basis for predicting its chemical behavior.

The electronic structure of this compound is characterized by an extended π-conjugated system encompassing the three carbon-carbon double bonds and the carbonyl group. This conjugation significantly influences the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically distributed along the polyene chain, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is centered around the electron-deficient carbon atoms, particularly the carbonyl carbon and the β, δ, and ζ carbons, which are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. For polyunsaturated aldehydes, this gap tends to decrease with increasing conjugation length, suggesting that decatrienal is a reactive molecule.

| Reactivity Descriptor | Formula | Chemical Interpretation | Expected Trend for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Relatively low due to the extended π-system. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron. | Relatively high, indicating its electrophilic nature. |

| Chemical Potential (μ) | μ = -(I+A)/2 | The "escaping tendency" of electrons. | Negative value, indicating stability but susceptibility to charge transfer. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. | Relatively low (soft molecule), consistent with high reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η | A measure of the molecule's ability to accept electrons. | High, classifying it as a strong electrophile. |

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org For this compound, these calculations would likely confirm the high electrophilicity of the carbonyl carbon and the β, δ, and ζ carbons of the conjugated system.

Molecular Dynamics Simulations of Decatrienal Interactions with Biological Membranes and Proteins

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with complex biological environments like cell membranes and proteins. rsc.orgnih.gov For a molecule like this compound, MD simulations can reveal how its amphiphilic nature—a polar aldehyde head and a nonpolar hydrocarbon tail—governs its interactions.

Interactions with Biological Membranes: MD simulations of similar aldehydes in lipid bilayers show that these molecules tend to insert into the membrane interface. nih.govnih.govfrontiersin.org The polar aldehyde group typically anchors itself near the polar head groups of the phospholipids (B1166683) through hydrogen bonding with water or the lipid headgroups themselves. The hydrophobic polyene tail partitions into the nonpolar acyl chain region of the membrane interior. nih.gov This positioning can disrupt the local membrane structure, potentially altering its fluidity, thickness, and permeability. nih.govohsu.edu Simulations can quantify these effects by calculating parameters such as the area per lipid, bilayer thickness, and the order parameters of the lipid acyl chains. escholarship.org The presence of unsaturated bonds in decatrienal's tail could lead to specific packing interactions with the unsaturated fatty acid chains commonly found in biological membranes.

Interactions with Proteins: this compound is a reactive electrophile and can interact with proteins through both non-covalent and covalent mechanisms. researchgate.netnih.gov MD simulations can be used to explore these interactions in detail. researchgate.net

Non-covalent Interactions: Simulations can identify potential binding pockets on a protein surface. Hydrophobic interactions are expected to be a major driving force, with the hydrocarbon tail of decatrienal interacting favorably with nonpolar amino acid residues (e.g., leucine, isoleucine, valine). nih.gov The aldehyde group can also act as a hydrogen bond acceptor.

Covalent Interactions: As a potent electrophile, decatrienal can form covalent adducts with nucleophilic amino acid residues. The primary mechanism is the Michael addition of side chains like the thiol group of cysteine or the ε-amino group of lysine (B10760008) to one of the electrophilic carbons (β, δ, or ζ) of the conjugated system. researcher.life The aldehyde group can also form a Schiff base with lysine residues. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can model the formation of these covalent bonds and assess their impact on the protein's structure and dynamics. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, the identification of intermediates, and the characterization of transition states. nih.govcecam.orgescholarship.org For this compound, its extended conjugation and aldehyde functionality suggest several possible reaction pathways.

A key reaction for α,β-unsaturated aldehydes is the Michael or conjugate addition. ewadirect.comwikipedia.org Due to the extended conjugation in decatrienal, it can undergo 1,4-, 1,6-, or 1,8-addition with nucleophiles. Computational methods can predict the regioselectivity of these additions by calculating the activation energies for the attack at the β, δ, and ζ positions. fiu.edu The transition state for each pathway can be located and its structure and energy determined. This allows for a prediction of the kinetically favored product. For instance, calculations on similar systems have shown that the regioselectivity can be influenced by the nature of the nucleophile and solvent effects. researchgate.net

Another important reaction is the oxidation of the aldehyde group to a carboxylic acid. Computational studies can elucidate the mechanism of this process, whether it occurs via a free-radical pathway or through enzymatic catalysis, by calculating the energies of intermediates and transition states. Similarly, the reduction of the aldehyde or the double bonds can be modeled.

The table below summarizes hypothetical reaction pathways for this compound that can be investigated computationally.

| Reaction Type | Reactants | Predicted Product Type | Computational Approach |

| Michael Addition | Decatrienal + Nucleophile (e.g., RSH) | Covalent adduct (1,4-, 1,6-, or 1,8-addition) | DFT transition state search to determine activation barriers and regioselectivity. fiu.edu |

| Schiff Base Formation | Decatrienal + Primary Amine (e.g., Lysine) | Imine adduct | Calculation of reaction thermodynamics and kinetics. |

| Oxidation | Decatrienal + Oxidant | (2E,4E,6E)-2,4,6-Decatrienoic acid | Modeling reaction pathways, identifying intermediates and transition states. |

| Reduction | Decatrienal + Reductant (e.g., NaBH4) | (2E,4E,6E)-2,4,6-Decatrien-1-ol | Calculation of reaction energy profiles. |

These computational predictions are crucial for understanding the metabolic fate of decatrienal and the molecular mechanisms of its biological activity or toxicity. montclair.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For α,β-unsaturated aldehydes, QSAR models have been successfully developed to predict endpoints like genotoxicity, cytotoxicity, and skin sensitization. nih.govresearchgate.nettandfonline.comresearchgate.net

These models are typically built on a dataset of aldehydes with known activities and use various molecular descriptors calculated from their structures. researchgate.net Although no QSAR studies have been found that specifically include this compound, the existing models for this chemical class can be used to estimate its potential activity. acs.orgqsardb.org

Key molecular descriptors for the toxicity of α,β-unsaturated aldehydes often include: europa.eu

Electronic Descriptors: The energy of the LUMO (ELUMO) is frequently a critical descriptor. A lower ELUMO indicates greater electrophilicity and often correlates with higher reactivity and toxicity via Michael addition. tandfonline.com

Topological Descriptors: These describe the connectivity and shape of the molecule.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is important for predicting how a molecule will distribute between aqueous and lipid environments, affecting its bioavailability and interaction with membranes.

A typical QSAR model might take the form of a linear equation, such as: Biological Activity = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant

Based on the structure of this compound (a long, conjugated, and therefore highly electrophilic system), existing QSAR models would likely predict it to be a reactive and potentially toxic compound. nih.govnih.gov Its extended conjugation would lead to a low LUMO energy, and its ten-carbon chain would give it significant hydrophobicity, facilitating membrane interactions. These predictions provide a valuable hypothesis for guiding experimental toxicity testing. qsardb.org

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them.

The primary sources of conformational flexibility in this compound are the rotations around the C-C single bonds within the polyene chain (C3-C4, C5-C6, C7-C8). Rotation around these bonds leads to different spatial arrangements of the double bonds, primarily the s-trans (dihedral angle ~180°) and s-cis (dihedral angle ~0°) conformations.

Computational methods can systematically explore the conformational space by rotating these bonds and calculating the energy at each step, a process known as potential energy surface (PES) mapping. The results of such a scan would reveal the low-energy (stable) conformers and the high-energy transition states that separate them.

| Dihedral Angle | Conformation | Relative Stability | Reason |

| C3-C4 | s-trans | More stable | Less steric hindrance compared to s-cis. |

| C3-C4 | s-cis | Less stable | Steric repulsion between hydrogen atoms. |

| C5-C6 | s-trans | More stable | Less steric hindrance. |

| C5-C6 | s-cis | Less stable | Steric repulsion. |

The global minimum energy conformation for linear polyenes is typically the all-s-trans planar conformation, as this minimizes steric hindrance. For this compound, this would correspond to a planar, elongated structure. However, other s-cis conformers, while higher in energy, may be populated at room temperature and could be important for binding to specific protein pockets or for certain chemical reactions. Understanding the energy landscape and the barriers to rotation is crucial for a complete picture of the molecule's dynamic behavior.

Future Directions and Emerging Research Avenues for 2e,4e,6e 2,4,6 Decatrienal

Development of Sustainable and Environmentally Benign Synthetic Protocols

The current reliance on traditional chemical synthesis methods for producing (2E,4E,6E)-2,4,6-Decatrienal and other polyunsaturated aldehydes presents environmental concerns due to the use of hazardous reagents and the generation of waste. ijsrst.comresearchgate.net The development of "green chemistry" approaches is a critical future direction. encyclopedia.pubijnc.irnih.gov This involves exploring biocatalytic and chemoenzymatic strategies that leverage enzymes like lipoxygenases and hydroperoxide lyases, which are involved in the natural biosynthesis of these compounds in diatoms. mdpi.com Such methods offer the potential for more sustainable and environmentally friendly production. mdpi.comresearchgate.net

Key areas for research in sustainable synthesis include:

Biocatalysis: Utilizing whole-cell or isolated enzyme systems to mimic the natural biosynthetic pathways. mdpi.com This could involve genetically engineering microorganisms to produce this compound from renewable feedstocks like fatty acids. ijsrst.comresearchgate.net

Flow Chemistry: Integrating continuous flow reactors can enhance reaction efficiency, reduce waste, and improve safety, aligning with green chemistry principles. ijnc.ir

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents. nih.gov

Renewable Feedstocks: Exploring the use of fatty acids derived from sustainable sources like vegetable oils as starting materials for synthesis. ijsrst.comresearchgate.net

| Synthetic Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems to perform specific chemical transformations. | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to create a more efficient overall process. | Leverages the strengths of both chemical and biological catalysts. |

| Green Catalysts | Development and use of non-toxic and recyclable catalysts. | Reduced environmental impact and potential for cost savings. nih.gov |

Discovery of Novel Biological Roles and Mechanistic Pathways in Underexplored Systems

While the role of this compound in diatom-grazer interactions is relatively well-studied, its broader ecological functions remain largely unexplored. wikipedia.orgmdpi.com Future research should focus on identifying new biological roles and elucidating the mechanistic pathways through which this compound exerts its effects in various organisms and ecosystems.

This includes investigating its potential as:

An allelochemical influencing phytoplankton community dynamics. nih.gov

A signaling molecule in intra- and inter-species communication. nih.gov

A defensive compound against a wider range of pathogens and predators. mdpi.commdpi.com

Unraveling the molecular mechanisms of action is crucial. Studies have shown that polyunsaturated aldehydes can induce apoptosis and disrupt key cellular processes in invertebrates like copepods and sea urchins. biologists.complos.org Further research is needed to identify the specific molecular targets and signaling cascades affected by this compound. This knowledge will not only enhance our understanding of its ecological significance but also inform its potential applications, for instance, as a lead compound in drug discovery. nih.gov

Application of Advanced Omics Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Biological Understanding

The advent of "omics" technologies, such as lipidomics and metabolomics, offers powerful tools to gain a holistic view of the biological systems involving this compound. researchgate.netmdpi.commdpi.com These approaches allow for the large-scale analysis of lipids and other metabolites, providing a comprehensive snapshot of the metabolic state of an organism or ecosystem in response to this compound. frontiersin.orgnih.gov

Future research leveraging omics technologies could focus on:

Metabolomic Profiling: Identifying the full spectrum of metabolites produced by diatoms under different conditions to understand the regulation of this compound biosynthesis. nih.govfrontiersin.orgresearchgate.net

Lipidomic Analysis: Characterizing the changes in the lipid profiles of organisms exposed to this compound to understand its impact on membrane integrity and signaling pathways. frontiersin.org

Transcriptomics and Proteomics: Investigating the gene and protein expression changes induced by the aldehyde to identify the molecular pathways involved in its bioactivity. mdpi.comeuromarinenetwork.eu

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mode of action and its ecological network of interactions. uit.no

| Omics Technology | Application in this compound Research |

| Metabolomics | Comprehensive analysis of small molecule metabolites to understand biosynthetic pathways and physiological responses. nih.govfrontiersin.org |

| Lipidomics | Detailed study of lipids to investigate effects on cell membranes and lipid-based signaling. frontiersin.org |

| Transcriptomics | Analysis of gene expression to identify molecular targets and regulatory networks. mdpi.com |

| Proteomics | Study of protein expression and function to understand the cellular machinery affected by the compound. mdpi.com |

Innovation in In Situ and In Vivo Analytical Techniques for Real-Time Monitoring and Detection

A significant challenge in studying this compound is the ability to detect and quantify it in real-time within its natural environment. amet-ist.in The development of sensitive and selective analytical techniques for in situ and in vivo monitoring is a critical area for future innovation.

Current methods often rely on laboratory-based analyses like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which require sample collection and processing. mdpi.comoup.comvliz.be Future research should aim to develop portable and deployable sensor systems for on-site measurements.

Promising technologies include:

Fiber-Optic Chemical Sensors: These can be used for real-time monitoring of volatile organic compounds in aqueous environments. mdpi.com

Miniaturized Mass Spectrometers: Unmanned shipborne mass spectrometer systems are being developed for online monitoring of volatile organic compounds in water. researchgate.net

Biosensors: Developing biosensors based on specific enzymes or antibodies that can selectively detect this compound could provide high sensitivity and specificity.

These advanced analytical tools will enable researchers to study the temporal and spatial dynamics of this compound production and distribution in marine ecosystems, providing a more accurate picture of its ecological role. marinebiodiversity.cadiva-portal.org

Exploration as a Mechanistic Probe in Chemical Biology and Enzymology

The high reactivity of the α,β-unsaturated aldehyde functionality in this compound makes it a valuable tool for chemical biology and enzymology. biologists.com Its ability to react with nucleophilic residues in proteins means it can be used as a probe to identify and characterize the active sites of enzymes and other proteins. biologists.com

Future research in this area could involve:

Identifying Protein Targets: Using this compound as a chemical probe coupled with proteomic techniques to identify its protein binding partners in various organisms.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor of specific enzymes involved in disease pathways, which could lead to the development of new therapeutic agents. nih.gov

Probing Cellular Pathways: Utilizing its ability to induce specific cellular responses, such as apoptosis, to dissect the underlying molecular pathways. biologists.com

By employing this compound as a molecular tool, scientists can gain deeper insights into fundamental biological processes and potentially uncover new targets for drug development.

常见问题

Q. What are the primary synthetic routes for (2E,4E,6E)-2,4,6-decatrienal, and what experimental conditions are critical for isomer specificity?

The compound can be synthesized via aldol condensation of (E)-2-hexenal using diethylamine as a catalyst. Key parameters include reaction temperature (20–25°C), solvent polarity, and catalyst concentration to minimize byproduct formation. Isomer specificity is achieved by controlling steric hindrance during the condensation step. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for verifying product purity and stereochemistry .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are most reliable?

Structural confirmation relies on a combination of NMR (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks at δ 9.45–9.65 ppm (aldehyde protons) and δ 5.30–6.50 ppm (triene protons) are diagnostic. IR stretching frequencies near 1680 cm⁻¹ confirm α,β-unsaturated aldehyde groups. GC retention indices and co-injection with authentic standards further validate identity .

Q. What is the known biological role of this compound in ecological systems?

This compound functions as a pheromone in insects, such as the eggplant flea beetle (Epitrix fuscula), where it acts as a male-produced aggregation signal. Field bioassays demonstrate its role in attracting conspecifics during feeding, with electro-antennographic detection (EAD) confirming antennae-specific responses in target species .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its α,β-unsaturated aldehyde groups, the compound is reactive and potentially irritant. Use gloves, eye protection, and fume hoods. Store under inert gas (e.g., argon) at −20°C to prevent oxidation. Immediate decontamination with ethanol is advised for spills .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in distinguishing this compound isomers from co-eluting contaminants?

Co-elution issues, such as overlap with 5-butyl-2-propylpyridine in GC, require orthogonal methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or two-dimensional gas chromatography (GC×GC). Isotopic labeling or derivatization (e.g., hydrazone formation) can enhance separation. Multivariate statistical analysis of spectral data aids in deconvoluting overlapping peaks .

Q. What experimental designs are optimal for quantifying pheromone activity in field studies, and how are confounding variables controlled?

Use dose-response assays with synthetic lures in randomized block designs. Variables such as wind direction, humidity, and competing volatiles must be standardized. Electro-antennographic (EAG) dose thresholds and wind tunnel assays validate bioactivity. Data normalization to internal standards (e.g., non-volatile sesquiterpenes) minimizes environmental variability .

Q. How do discrepancies in reported synthetic yields arise, and what strategies improve reproducibility?

Yield variations (e.g., 30–40% in hexanal byproducts) stem from trace impurities in starting materials or inconsistent catalyst activation. Purging reagents with molecular sieves and using freshly distilled solvents enhance reproducibility. Kinetic studies (e.g., monitoring via in-situ FTIR) identify rate-limiting steps, enabling process optimization .

Q. What mechanisms explain contradictory findings in the compound’s stability under different storage conditions?

Degradation pathways (e.g., autoxidation or polymerization) depend on solvent choice and oxygen exposure. Accelerated stability studies using Arrhenius modeling predict shelf life. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/v can mitigate decomposition. High-performance liquid chromatography (HPLC) with photodiode array detection tracks degradation products .

Q. How can computational methods predict the compound’s interactions in biological systems?

Density functional theory (DFT) calculations model frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict electrophilic reactivity. Molecular docking simulations assess binding affinity to insect odorant-binding proteins (OBPs). Comparative studies with analogs (e.g., nonatrienal isomers) validate structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。